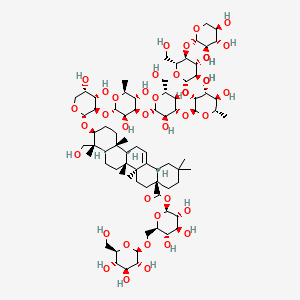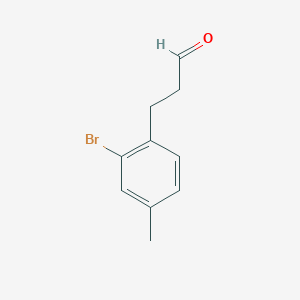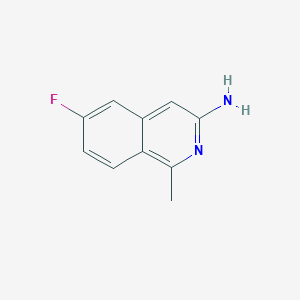
6-Fluoro-1-methylisoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1-methylisoquinolin-3-amine is a fluorinated isoquinoline derivative Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely studied for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methylisoquinolin-3-amine typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions. Another approach involves the direct fluorination of the isoquinoline ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of fluorinated isoquinolines often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, which offer better control over reaction conditions and reduce the risk of side reactions. Additionally, the use of catalytic systems can enhance the efficiency of the fluorination process.
化学反応の分析
Types of Reactions
6-Fluoro-1-methylisoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
6-Fluoro-1-methylisoquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 6-Fluoro-1-methylisoquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication. By forming complexes with these enzymes, the compound can block the movement of the DNA-replication fork, thereby inhibiting DNA replication and exerting its antimicrobial effects .
類似化合物との比較
Similar Compounds
- 6-Fluoro-1-methylisoquinolin-5-amine
- 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
6-Fluoro-1-methylisoquinolin-3-amine is unique due to its specific substitution pattern on the isoquinoline ring, which can result in distinct biological activities and chemical reactivity compared to other fluorinated isoquinolines and quinolines. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H9FN2 |
|---|---|
分子量 |
176.19 g/mol |
IUPAC名 |
6-fluoro-1-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3,(H2,12,13) |
InChIキー |
FXWCAYJLSTXDPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=CC(=N1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
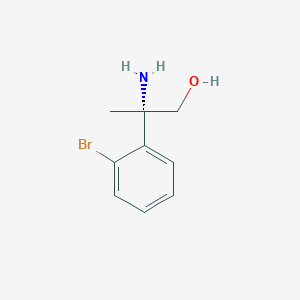
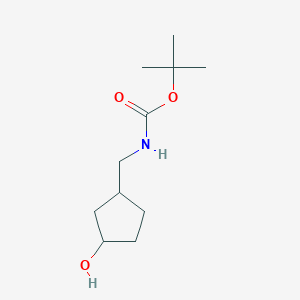
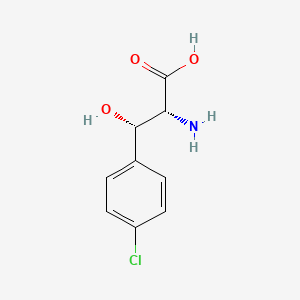
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)

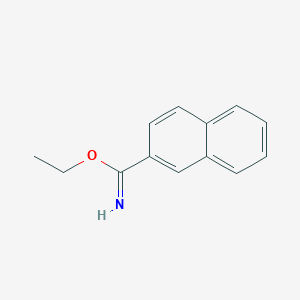
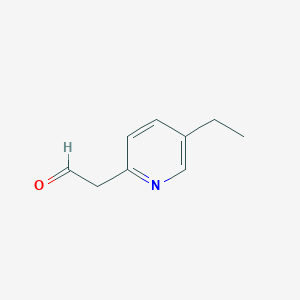
![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)
